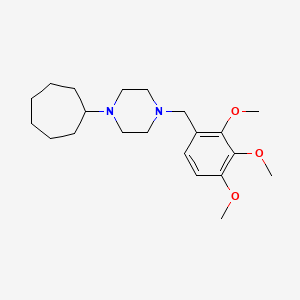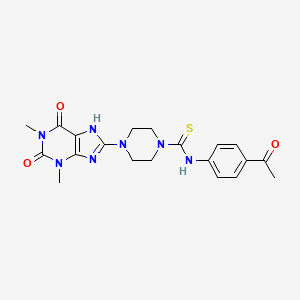![molecular formula C21H20N2O6 B10879721 1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10879721.png)
1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound, also known as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate , has the chemical formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .
- Its melting point is 113°C , and it boils at approximately 345.7°C .
- The compound exhibits a density of 1.368 g/cm³ (predicted) and a refractive index of 1.581 .
- It is represented by the CAS number 23244-58-8 [1][1].
Méthodes De Préparation
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely synthesized through organic reactions involving appropriate starting materials.
- Researchers may explore various strategies, such as condensation reactions or multistep syntheses, to obtain this compound.
Analyse Des Réactions Chimiques
Reactivity: The compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Researchers may study its reactivity, stereochemistry, and applications in organic synthesis.
Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: It could serve as an intermediate in the synthesis of other compounds.
Mécanisme D'action
- The precise mechanism by which this compound exerts its effects remains an area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct information on similar compounds. researchers may explore related structures to highlight its uniqueness.
Remember that further research and experimental studies are necessary to fully understand the compound’s properties and applications.
Propriétés
Formule moléculaire |
C21H20N2O6 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
[1-(2-methoxyanilino)-1-oxobutan-2-yl] 2-(2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C21H20N2O6/c1-3-16(20(26)22-14-9-5-7-11-17(14)28-2)29-18(24)12-23-15-10-6-4-8-13(15)19(25)21(23)27/h4-11,16H,3,12H2,1-2H3,(H,22,26) |
Clé InChI |
NLBKZWFHZONMMI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=CC=CC=C1OC)OC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10879642.png)
![2-{3-[4-oxo-3-(pyridin-3-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879649.png)
![3-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10879651.png)
![4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B10879656.png)

![6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10879693.png)
![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879700.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879704.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879705.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879712.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879718.png)
